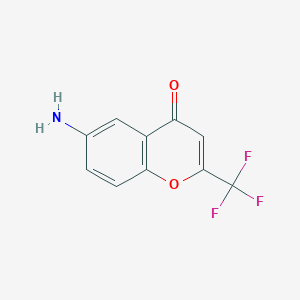

6-amino-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-amino-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYWQJHGWUXEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354080 | |

| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383371-02-6 | |

| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-amino-2-(trifluoromethyl)-4H-chromen-4-one: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, a fluorinated chromenone derivative of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential biological applications. The unique structural features of this molecule, combining the privileged chromenone scaffold with a reactive amino group and an electron-withdrawing trifluoromethyl moiety, make it a compelling candidate for further investigation in medicinal chemistry and materials science.

Introduction: The Significance of a Trifluoromethylated Chromenone

The chromen-4-one (chromone) skeleton is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds.[1] These compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] The versatility of the chromone nucleus allows for substitutions at various positions, which critically influences the resulting pharmacological profile.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance their biological and physicochemical properties. The unique combination of high electronegativity, metabolic stability, and lipophilicity of the -CF3 group can significantly improve a compound's membrane permeability, binding affinity to biological targets, and overall pharmacokinetic profile.[5]

This compound combines these key features: a chromone core, a synthetically versatile amino group at the 6-position, and a trifluoromethyl group at the 2-position. This strategic combination suggests a high potential for this molecule as a lead compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO₂ | [6] |

| Molecular Weight | 229.16 g/mol | [6] |

| Appearance | (Not explicitly stated, likely a solid) | - |

| Melting Point | (Not explicitly available for this specific compound) | - |

| Solubility | (Not explicitly available, likely soluble in organic solvents like DMSO, DMF, and alcohols) | - |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the chromenone ring followed by the introduction or modification of the amino group. A common approach involves the synthesis of a nitro-substituted precursor, which is subsequently reduced to the desired amine.

A plausible synthetic route is outlined below. This is a representative protocol based on established methods for chromone synthesis.[6]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (Intermediate)

-

To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a high-boiling point solvent like diphenyl ether), add ethyl trifluoroacetoacetate (1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature sufficient to drive the condensation reaction (typically 80-120 °C) for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one.

Step 2: Synthesis of this compound (Final Product)

-

Suspend the 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (e.g., 5-10 eq) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for several hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized compound. The following data is based on published literature.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | (DMSO-d₆) | ||

| ~7.5 | d | H-5 | |

| ~7.2 | dd | H-7 | |

| ~7.0 | d | H-8 | |

| ~6.5 | s | H-3 | |

| ~5.5 | br s | -NH₂ | |

| ¹³C NMR | (DMSO-d₆) | ||

| ~175 | s | C-4 (C=O) | |

| ~155 | q | C-2 (¹JCF = ~270 Hz) | |

| ~150 | s | C-8a | |

| ~145 | s | C-6 | |

| ~125 | s | C-5 | |

| ~122 | s | C-7 | |

| ~120 | q | CF₃ (¹JCF = ~275 Hz) | |

| ~118 | s | C-4a | |

| ~110 | s | C-3 | |

| ~105 | s | C-8 | |

| ¹⁹F NMR | (DMSO-d₆) | ||

| ~ -68 | s | -CF₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium, Broad | N-H stretching (amino group) |

| ~1640 | Strong | C=O stretching (γ-pyrone) |

| ~1620 | Strong | C=C stretching (aromatic and pyrone ring) |

| ~1200-1100 | Strong | C-F stretching (trifluoromethyl group) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 230.04.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.

-

Amino Group: The primary amino group at the 6-position is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds. This provides a handle for further structural modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 2-position influences the electron density of the pyrone ring, potentially affecting its reactivity towards nucleophiles and electrophiles.

-

Chromenone Core: The α,β-unsaturated ketone system in the pyrone ring can be susceptible to Michael addition reactions under certain conditions.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported in the readily available literature, the known activities of related chromenone derivatives provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Chromenone derivatives have been widely investigated as potential anticancer agents.[4][7] They have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance through various mechanisms, including the inhibition of topoisomerases and kinases.[7] The presence of the trifluoromethyl group may enhance the anticancer activity of the chromenone scaffold.

Caption: Potential anticancer mechanisms of action for chromenone derivatives.

Enzyme Inhibition

Derivatives of 4H-chromen-4-one have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the management of Alzheimer's disease.[2] The structural features of this compound make it a candidate for screening against a range of enzymes implicated in disease.

Anti-inflammatory and Antioxidant Activities

Many chromone derivatives exhibit significant anti-inflammatory and antioxidant properties.[2] The amino group at the 6-position could contribute to the antioxidant activity through radical scavenging mechanisms.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a synthetically accessible and structurally intriguing molecule with high potential for applications in drug discovery and materials science. Its well-defined chemical properties and the established biological activities of the chromenone scaffold, augmented by the presence of the trifluoromethyl group, make it a prime candidate for further investigation.

Future research should focus on:

-

Expanding the derivative library: The reactivity of the amino group provides a straightforward avenue for generating a diverse set of analogs to establish robust structure-activity relationships.

-

Comprehensive biological screening: Evaluating the compound and its derivatives against a wide range of biological targets, including various cancer cell lines, enzymes, and microbial strains, is warranted.

-

Mechanistic studies: Elucidating the specific molecular mechanisms underlying any observed biological activity will be crucial for its development as a therapeutic agent.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising fluorinated chromenone. The provided information on its synthesis, characterization, and potential applications is intended to facilitate and inspire further scientific inquiry into this valuable chemical entity.

References

- Avendaño Jiménez, L. P., Echeverría, G. A., Piro, O. E., Ulic, S. E., & Jios, J. L. (2019). Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 123(5), 1033–1045.

- Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. BMC Chemistry, 18(1), 1-15.

- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(21), 5038.

- The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 24(1), 134.

- Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses, 95, 134-147.

- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 27(3), 1008.

- Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(6), 1000-1004.

- Derivatives of 4H-chromenes have attracted attention because of containing a pharmacophore group that is found in many molecules with pharmacological effects, including anticancer, antifungal, antibacterial, antioxidant, and antiprotozoal agents. Molecules, 25(21), 5038.

- 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1934-o1935.

- Synthesis and Characterization Of “6-[2-Hydroxy- 3(Substituted Amino)Propoxy]-2-Phenyl-4H-Chromen-4. AIP Conference Proceedings, 1832(1), 020215.

- Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry.

- The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 24(1), 134.

- Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. International Journal of Nanomedicine, 12, 547–558.

- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. European Journal of Medicinal Chemistry, 46(9), 4063-4071.

- Reaction of chromenone with aminoheterocycles.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(16), 3581.

- Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Critical Reviews in Analytical Chemistry, 48(1), 1-17.

- Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 28(5A), 2743-2748.

- Protecting Groups for Amines: Carbam

- 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4056-4064.

- Fluorine NMR. Encyclopedia of Magnetic Resonance.

- Reactions of Amino Acids. Chemistry LibreTexts.

- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2018(4), M1015.

- NMR spectral analysis of strongly second-order 6-, 8-, 9. Magnetic Resonance in Chemistry, 57(10), 753-763.

- Trifluoromethyl

- Structures of some 2-amino-4H-chromenes with diverse biological and...

- Structure and reactivity of 2-amino-3-carbamoylchromone. Russian Chemical Bulletin, 58(6), 1253-1258.

- 4-Methylcoumarins with cytotoxic activity against T24 and RT4 human bladder cancer cell lines. MedChemComm, 8(11), 2069-2076.

- Synthesis and Characterization of New Counterion-Substituted Triacylgermenolates and Investigation of Selected Metal–Metal Exchange Reactions. Organometallics, 41(10), 1184-1193.

- New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(9), 2662-2675.

- Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & Biomolecular Chemistry, 13(18), 5151-5155.

- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 24(22), 4124.

- Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Satur

- Amino Protecting Groups Stability. Organic Chemistry Portal.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009.

- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Magnetic Resonance in Chemistry, 57(10), 753-763.

- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(17), 3957-3961.

Sources

- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

preliminary biological screening of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one

An In-Depth Technical Guide to the Preliminary Biological Screening of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. The introduction of a trifluoromethyl group at the 2-position is known to enhance metabolic stability and cell permeability, while the amino group at the 6-position offers a site for potential hydrogen bonding and further derivatization. Consequently, this compound stands as a promising candidate for drug discovery. This guide provides a comprehensive framework for conducting a preliminary biological screening of this molecule, rooted in established methodologies and a rationale derived from the known activities of analogous compounds. Our approach is designed to be systematic, beginning with broad cytotoxicity assessments and progressing to more specific and mechanistically informative assays.

Foundational Cytotoxicity Assessment: The Gateway to Biological Relevance

Before exploring specific therapeutic activities, it is paramount to establish the general cytotoxic profile of this compound. This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more targeted assays. A widely accepted and robust method for this is the MTT assay, which measures cell viability.[1][2][3][4]

Experimental Protocol: MTT Assay for General Cytotoxicity

This protocol outlines the assessment of cytotoxicity against a panel of human cancer cell lines, such as a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402), to gain initial insights into potential anticancer activity.[1]

Materials:

-

This compound (solubilized in DMSO)

-

Human cancer cell lines (e.g., A549, MCF-7, Bel7402) and a normal cell line (e.g., BJ1)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Rationale and Interpretation

A low IC50 value against cancer cell lines and a high IC50 value against normal cell lines would suggest selective anticancer potential, warranting further investigation into the mechanism of cell death (apoptosis vs. necrosis).

Antimicrobial Screening: A Broad-Spectrum Investigation

The chromenone scaffold is present in many compounds exhibiting antimicrobial properties.[5][6][7] Therefore, a preliminary screen against a panel of pathogenic bacteria and fungi is a logical next step. The agar well diffusion method provides a straightforward initial assessment of antimicrobial activity.[6][8]

Experimental Protocol: Agar Well Diffusion Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer

-

This compound (solubilized in DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO)

Procedure:

-

Media Preparation: Prepare and sterilize the agar media and pour them into sterile petri dishes.

-

Inoculation: Spread a standardized inoculum of the microbial culture onto the surface of the agar plates.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined concentration of the test compound solution to the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Causality and Next Steps

The presence and size of the inhibition zone indicate the antimicrobial activity. A larger zone of inhibition suggests greater potency. Positive results should be followed up with the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify the compound's efficacy. The inclusion of the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially aiding its passage through microbial cell membranes.[9]

Antioxidant Capacity Evaluation: Probing Radical Scavenging

Many chromone derivatives are known to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[10][11][12][13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for evaluating antioxidant potential.[6][13][14]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH solution (in methanol)

-

This compound (in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to a solution of DPPH in methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Underlying Mechanism

The antioxidant activity of chromones is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[14] The amino group on the chromenone ring can enhance this activity.

Enzyme Inhibition Assays: Targeting Specific Pathological Pathways

Chromenone derivatives have been identified as inhibitors of various enzymes implicated in disease.[15][16][17][18] A preliminary screen against a selection of relevant enzymes can uncover more specific mechanisms of action.

Xanthine Oxidase Inhibition: Gout and Hyperuricemia

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. Chromene derivatives have shown potential as XO inhibitors.[19]

Materials:

-

Xanthine oxidase enzyme

-

Xanthine (substrate)

-

Phosphate buffer

-

This compound

-

Allopurinol (positive control)

-

Spectrophotometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing phosphate buffer, xanthine, and different concentrations of the test compound.

-

Enzyme Addition: Initiate the reaction by adding xanthine oxidase.

-

Uric Acid Formation Monitoring: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.[19]

-

Inhibition Calculation: Calculate the percentage of inhibition of XO activity. Determine the IC50 value.

Cholinesterase Inhibition: Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. Chromenones have been investigated as cholinesterase inhibitors.[15][16]

Materials:

-

AChE or BChE enzyme

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer

-

This compound

-

Donepezil or Galantamine (positive control)

-

Spectrophotometer

Procedure:

-

Pre-incubation: Pre-incubate the enzyme with different concentrations of the test compound in phosphate buffer.

-

Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to start the reaction.

-

Thiocholine Detection: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm.

-

Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Visualization

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Summary of Preliminary Biological Screening Data for this compound

| Assay | Target/Cell Line | Result (e.g., IC50 in µM, Zone of Inhibition in mm) |

| Cytotoxicity (MTT) | A549 | |

| MCF-7 | ||

| Bel7402 | ||

| BJ1 | ||

| Antibacterial | S. aureus | |

| E. coli | ||

| Antifungal | C. albicans | |

| A. niger | ||

| Antioxidant (DPPH) | - | |

| Enzyme Inhibition | Xanthine Oxidase | |

| AChE | ||

| BChE |

Experimental Workflows

Visualizing the experimental workflows can aid in understanding and implementation.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the agar well diffusion antimicrobial assay.

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

This guide provides a foundational, multi-pronged approach to the preliminary biological screening of this compound. The proposed assays are robust, well-documented, and cover a range of therapeutically relevant areas where chromenone derivatives have previously shown promise. Positive results, or "hits," from this initial screen will necessitate further, more in-depth studies, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) analysis to optimize the lead compound. This systematic approach ensures a thorough and efficient evaluation of the therapeutic potential of this novel chemical entity.

References

-

MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

-

PubMed. (2020). Preparation and Antitumor Effects of 4-amino-1,2,4-triazole Schiff Base Derivative. Retrieved from [Link]

-

Frontiers. (2025). Chromene flavanones from Dalea boliviana as xanthine oxidase inhibitors: in vitro biological evaluation and molecular docking studies. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved from [Link]

-

ResearchGate. (2025). Antioxidant activity of 2H-chromen-2-one derivatives. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

ACS Omega. (n.d.). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

-

Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

-

MDPI. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Retrieved from [Link]

-

PubMed Central. (2025). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. Retrieved from [Link]

-

Springer Link. (n.d.). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. Retrieved from [Link]

-

ResearchGate. (2025). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Retrieved from [Link]

-

RSC Publishing. (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. Retrieved from [Link]

-

PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

-

ResearchGate. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Retrieved from [Link]

-

ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological activity of new spirochromanones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Retrieved from [Link]

Sources

- 1. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chromenones as Multineurotargeting Inhibitors of Human Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Chromene flavanones from Dalea boliviana as xanthine oxidase inhibitors: in vitro biological evaluation and molecular docking studies [frontiersin.org]

A Senior Application Scientist's Guide to the Strategic Introduction of an Amino Group at the C6 Position of the Chromone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Chromone Scaffold and the Significance of C6-Amination

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its rigid, bicyclic structure provides a versatile template for the design of therapeutic agents targeting a range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[2][3] The strategic functionalization of the chromone ring is a key aspect of drug discovery programs, allowing for the fine-tuning of a compound's pharmacological profile.

Among the various positions on the chromone scaffold, the C6 position of the benzo-fused ring is of particular interest for chemical modification. The introduction of an amino group at this position to form 6-aminochromone derivatives can significantly influence the molecule's polarity, basicity, and hydrogen bonding capacity. These changes can, in turn, modulate its interaction with biological targets, improve pharmacokinetic properties, and serve as a versatile handle for further chemical elaboration. This guide provides an in-depth technical overview of the primary synthetic strategies for introducing an amino group at the C6 position of the chromone scaffold, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Strategic Approaches to C6-Aminochromone Synthesis

The introduction of an amino group at the C6 position of the chromone scaffold is typically achieved through two primary indirect strategies:

-

Reduction of a 6-Nitrochromone Intermediate: This classic and reliable two-step approach involves the initial nitration of the chromone scaffold to introduce a nitro group at the C6 position, followed by the reduction of the nitro group to the desired amine.

-

Nucleophilic Aromatic Substitution (SNAr) on a 6-Halochromone Precursor: This strategy involves the initial halogenation of the chromone ring at the C6 position to create a suitable leaving group, which is subsequently displaced by an amine nucleophile.

The choice between these two strategies depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups on the chromone scaffold.

Strategy 1: Reduction of a 6-Nitrochromone Intermediate

This is arguably the most common and well-established method for the synthesis of 6-aminochromones. The strategy relies on the electrophilic nitration of the electron-rich benzene ring of the chromone scaffold, followed by a straightforward reduction of the resulting nitro group.

Mechanism and Rationale

The nitration of chromone is an electrophilic aromatic substitution reaction. The electron-donating character of the pyranone ring oxygen directs electrophiles to the ortho and para positions of the benzene ring. While a mixture of isomers is possible, the C6 position is often favored. The subsequent reduction of the nitro group can be achieved using a variety of reducing agents, with the choice often dictated by functional group tolerance and desired reaction conditions.

Experimental Workflow

Caption: Workflow for the synthesis of 6-aminochromone via the 6-nitrochromone intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitrochromone

-

Rationale: The use of a mixture of concentrated nitric acid and sulfuric acid is a standard and effective method for the nitration of aromatic rings. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.

-

Protocol:

-

To a stirred solution of chromone (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C, add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 6-nitrochromone.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Reduction of 6-Nitrochromone to 6-Aminochromone

Two common and effective methods for the reduction of the nitro group are presented below.

Method A: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Rationale: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds to anilines. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[4][5]

-

Protocol:

-

Suspend 6-nitrochromone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).

-

Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid (5-10 volumes) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

The resulting tin salts will precipitate. The mixture can be filtered through a pad of celite to remove the inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-aminochromone.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Method B: Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[6] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source. This method avoids the use of stoichiometric amounts of metal reagents, simplifying the workup procedure.[7]

-

Protocol:

-

Dissolve 6-nitrochromone (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 6-aminochromone.

-

The product can be further purified by recrystallization if necessary.

-

| Parameter | Method A (SnCl₂·2H₂O) | Method B (Catalytic Hydrogenation) |

| Reagents | Tin(II) chloride dihydrate, HCl | H₂, Pd/C |

| Yield | Generally good to excellent | Typically high to quantitative |

| Conditions | Reflux | Room temperature, atmospheric pressure |

| Workup | Neutralization, filtration, extraction | Filtration |

| Advantages | Tolerates many functional groups | Cleaner reaction, easier workup |

| Disadvantages | Stoichiometric metal waste | Catalyst can be pyrophoric, may reduce other functional groups |

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) on a 6-Halochromone Precursor

This strategy offers an alternative route to 6-aminochromones, particularly when direct nitration is problematic or when a variety of amino groups need to be introduced. The key is the initial synthesis of a 6-halochromone, which then undergoes nucleophilic aromatic substitution.

Mechanism and Rationale

For a nucleophilic aromatic substitution to occur, two main conditions must be met: the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halogen).[8] In the chromone scaffold, the carbonyl group at C4 acts as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Experimental Workflow

Caption: Workflow for the synthesis of 6-aminochromone via a 6-halochromone intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromochromone

-

Rationale: Direct bromination of chromone can be achieved using various brominating agents. Dibromoisocyanuric acid (DBI) in concentrated sulfuric acid is an effective and regioselective method for the monobromination of chromone at the C6 position.[9]

-

Protocol:

-

Dissolve chromone (1.0 eq) in concentrated sulfuric acid at room temperature.

-

Add dibromoisocyanuric acid (0.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the mixture onto crushed ice.

-

Collect the precipitate by vacuum filtration, wash with water until neutral, and dry to afford 6-bromochromone.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Amination of 6-Bromochromone

Method A: Nucleophilic Aromatic Substitution (SNAr)

-

Rationale: This method relies on the direct displacement of the bromide by an amine nucleophile. The reaction often requires elevated temperatures and may be facilitated by a base to neutralize the HBr formed.

-

Protocol (General):

-

In a sealed tube, combine 6-bromochromone (1.0 eq), the desired amine (e.g., a solution of ammonia in a suitable solvent, or a primary/secondary amine, 2-5 eq), and a base such as potassium carbonate (2 eq) in a polar aprotic solvent like DMSO or DMF.

-

Heat the reaction mixture at 100-150 °C for several hours to days, monitoring the reaction by TLC.

-

Cool the reaction to room temperature, pour into water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

-

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method often proceeds under milder conditions and with a broader substrate scope than traditional SNAr reactions.[8][12]

-

Protocol (General):

-

To an oven-dried reaction vessel, add 6-bromochromone (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XantPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the 6-aminochromone derivative.

-

| Parameter | Method A (SNAr) | Method B (Buchwald-Hartwig) |

| Reagents | Amine, Base | Amine, Pd catalyst, Ligand, Base |

| Yield | Variable, often moderate | Generally good to excellent |

| Conditions | High temperature, sealed tube | Milder temperatures, inert atmosphere |

| Substrate Scope | More limited | Broad, tolerates many functional groups |

| Advantages | Simpler reagents | Higher yields, milder conditions |

| Disadvantages | Harsh conditions, limited scope | Costly and air-sensitive reagents |

Comparative Analysis of Synthetic Routes

| Feature | Reduction of 6-Nitrochromone | SNAr/Buchwald-Hartwig on 6-Halochromone |

| Overall Yield | Generally high and reliable. | Can be high, especially with Buchwald-Hartwig, but SNAr yields can be variable. |

| Reagent Cost & Availability | Reagents for nitration and reduction are generally inexpensive and readily available. | Palladium catalysts and specialized phosphine ligands for Buchwald-Hartwig amination can be expensive. |

| Safety Considerations | Nitration with nitric/sulfuric acid is highly exothermic and requires careful temperature control. Catalytic hydrogenation with H₂ gas and Pd/C can be hazardous if not handled properly. | Buchwald-Hartwig reactions require the use of air-sensitive reagents and inert atmosphere techniques. High-temperature SNAr reactions in sealed tubes require caution. |

| Substrate Scope & Functional Group Tolerance | The strong acidic conditions of nitration and the reducing conditions can be incompatible with sensitive functional groups. | Buchwald-Hartwig amination is known for its excellent functional group tolerance. SNAr is more limited. |

| Versatility for Derivatization | Primarily yields the parent 6-aminochromone, which can then be further functionalized. | Allows for the direct introduction of a wide variety of primary and secondary amines, providing rapid access to a library of derivatives. |

Expert Insight: For the straightforward synthesis of the parent 6-aminochromone on a large scale, the reduction of 6-nitrochromone is often the more practical and cost-effective choice. However, for the synthesis of a diverse library of C6-aminated chromone derivatives, especially with complex amines, the Buchwald-Hartwig amination of 6-bromochromone is the superior strategy due to its broader scope and milder conditions.

Characterization and Verification

The successful synthesis of 6-aminochromone and its precursors must be confirmed through rigorous analytical techniques.

Spectroscopic Data

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The introduction of the amino group at C6 will cause characteristic shifts in the signals of the aromatic protons and carbons compared to the starting chromone.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum of 6-aminochromone will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, which are absent in the precursors.[15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[16]

Table: Representative Spectroscopic Data for a 6-Aminochromone Derivative (6-Amino-2-trifluoromethylchromone)

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to aromatic protons and the NH₂ group. |

| ¹³C NMR | Resonances for all carbon atoms, with the C6 carbon signal shifted due to the amino substituent. |

| IR (cm⁻¹) | N-H stretching bands, C=O stretching of the chromone. |

| MS (m/z) | Molecular ion peak corresponding to the calculated mass. |

(Note: Specific chemical shifts and peak positions will vary depending on the exact structure and the solvent used for analysis.)

Conclusion

The introduction of an amino group at the C6 position of the chromone scaffold is a valuable transformation in medicinal chemistry, opening avenues for the synthesis of novel bioactive compounds. The two primary strategies, reduction of a 6-nitrochromone intermediate and nucleophilic aromatic substitution on a 6-halochromone, each offer distinct advantages and disadvantages. A thorough understanding of the underlying mechanisms, reaction conditions, and practical considerations detailed in this guide will enable researchers to make informed decisions and successfully synthesize 6-aminochromone derivatives for their drug discovery programs. The choice of synthetic route should be guided by the specific goals of the project, taking into account factors such as scale, cost, and the need for chemical diversity.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Buchwald-Hartwig amination. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. (n.d.). Google Patents.

-

Chromone. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

- Ellis, G. P., & Thomas, I. L. (1974). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. Journal of the Chemical Society, Perkin Transactions 1, 2570-2573.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

- Patil, S. A., Patil, R., & Patil, S. A. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Medicinal Chemistry Research, 31(11), 1879–1892.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- S. N. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. (2025). MDPI.

- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig

- Synthesis of 6-bromo-4-iodoquinoline. (2018).

- Synthesis of Amines I: Reductions of Nitriles, Amides, and Nitrobenzenes. (2023). YouTube.

- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.

- Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). ACS Omega.

- Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry. (2018). YouTube.

- 1H and 13C-NMR data of hydroxyflavone deriv

- An insight into high-resolution mass-spectrometry d

- Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (2022). PubMed Central.

- Homogeneous Catalytic Hydrogenation, Part 2, Wilkinson's, Schrock-Osborn Catalysts, Dr Geeta Tewari. (2020). YouTube.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization c

- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians.

- Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit.

- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom

- Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. (2025).

- Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. (2022). Radboud Repository.

- Synthesis and Transformation of Halochromones. (2015).

- Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010).

- Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal.

Sources

- 1. rsc.org [rsc.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. research.rug.nl [research.rug.nl]

- 13. mdpi.com [mdpi.com]

- 14. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of 2-(trifluoromethyl)-4H-chromen-4-one derivatives

An In-depth Technical Guide to the Theoretical Investigation of 2-(Trifluoromethyl)-4H-chromen-4-one Derivatives for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Trifluoromethyl Group - A Game-Changer in Chromone Chemistry

The introduction of a trifluoromethyl (-CF3) group into the 2-position of the 4H-chromen-4-one scaffold dramatically alters its physicochemical and biological properties. This "super-substituent" imparts enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics that have positioned these derivatives as compelling candidates in medicinal chemistry and materials science. Understanding the nuanced effects of the -CF3 group at a sub-atomic level is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a comprehensive framework for the theoretical and computational investigation of 2-(trifluoromethyl)-4H-chromen-4-one derivatives, moving beyond mere data reporting to elucidate the underlying principles that govern their behavior.

Part 1: Foundational Principles of Theoretical Analysis

The predictive power of theoretical chemistry offers an invaluable in silico laboratory for probing the intricacies of molecular structure and reactivity. For 2-(trifluoromethyl)-4H-chromen-4-one derivatives, computational methods allow us to dissect the electronic and steric influences of the -CF3 group, predict spectroscopic signatures, and model interactions with biological targets.

The "Why": Selecting the Right Computational Tools

The choice of theoretical methodology is dictated by the specific scientific question at hand. For this class of compounds, a multi-faceted approach is most effective:

-

Density Functional Theory (DFT): This quantum mechanical method provides a robust and computationally efficient means to investigate the ground-state electronic structure of molecules. It is the workhorse for optimizing molecular geometries, calculating vibrational frequencies (IR spectra), and determining electronic properties such as frontier molecular orbital (HOMO-LUMO) energies. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results and should be benchmarked against experimental data where possible.

-

Time-Dependent DFT (TD-DFT): To understand the photophysical properties, such as UV-Vis absorption spectra, TD-DFT is employed. This extension of DFT allows for the calculation of excited-state energies and oscillator strengths, providing insights into the electronic transitions that give rise to the observed spectral features.

-

Molecular Docking: In the context of drug development, molecular docking is an indispensable tool for predicting the binding mode and affinity of a ligand (the chromone derivative) within the active site of a biological target (e.g., an enzyme or receptor). This method utilizes scoring functions to rank different binding poses, guiding the selection of promising candidates for further experimental validation.

The Workflow: A Self-Validating System

A robust theoretical investigation follows a logical and iterative workflow, ensuring that the computational models are validated and refined at each stage.

Caption: A typical workflow for the theoretical study of chromone derivatives.

Part 2: Core Methodologies in Detail

Density Functional Theory (DFT) Calculations: A Step-by-Step Protocol

This protocol outlines the essential steps for performing a DFT-based analysis of a 2-(trifluoromethyl)-4H-chromen-4-one derivative.

Objective: To obtain the optimized molecular geometry, vibrational frequencies, and key electronic properties.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Protocol:

-

Input File Preparation:

-

Construct the 3D structure of the molecule using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like UFF).

-

Create the input file specifying the DFT functional (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the type of calculation (e.g., Opt Freq for optimization and frequency calculation).

-

-

Geometry Optimization:

-

Submit the input file to the quantum chemistry software.

-

The software will iteratively adjust the positions of the atoms to find the lowest energy conformation (a local minimum on the potential energy surface).

-

Monitor the convergence criteria (forces and displacements) to ensure a true minimum has been reached.

-

-

Vibrational Frequency Calculation:

-

This is typically performed concurrently with the geometry optimization (Freq keyword).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

-

-

Electronic Property Analysis:

-

From the output of the DFT calculation, extract key electronic properties:

-

Total Energy: A measure of the molecule's stability.

-

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals. Their energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and electronic transitions.

-

Mulliken and Natural Population Analysis (NPA) Charges: These provide insights into the charge distribution within the molecule, highlighting the electrophilic and nucleophilic centers.

-

Molecular Electrostatic Potential (MEP) Surface: This visualizes the charge distribution on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack.

-

-

Molecular Docking: Simulating Bio-molecular Interactions

This protocol provides a generalized workflow for performing molecular docking studies.

Objective: To predict the binding mode and estimate the binding affinity of a 2-(trifluoromethyl)-4H-chromen-4-one derivative to a target protein.

Software: AutoDock Vina, Schrödinger Suite, or similar docking software.

Protocol:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site (the "grid box") based on the location of the co-crystallized ligand or through blind docking followed by analysis of promising binding pockets.

-

-

Preparation of the Ligand:

-

Use the DFT-optimized geometry of the 2-(trifluoromethyl)-4H-chromen-4-one derivative as the starting point.

-

Assign partial charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Run the docking algorithm, which will systematically search for the optimal binding pose of the ligand within the receptor's active site.

-

The software will generate a series of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

-

The predicted binding affinity provides a semi-quantitative estimate of the ligand's potency.

-

Caption: The HOMO-LUMO energy gap and its relation to chemical reactivity.

Part 4: Bridging Theory and Experiment

The ultimate goal of theoretical studies is to provide insights that can be experimentally verified and to guide future experimental work.

-

Spectroscopic Correlation: Calculated IR and UV-Vis spectra should be compared with experimentally recorded spectra to validate the computational methodology. Discrepancies can often be explained by solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations.

-

Structure-Activity Relationship (SAR) Rationalization: Theoretical parameters, such as orbital energies and electrostatic potential, can be used to rationalize experimentally observed SARs. For instance, a correlation between the LUMO energy and the biological activity of a series of derivatives might suggest that the compound's ability to accept an electron is a key determinant of its efficacy.

-

Guiding Synthesis: Computational studies can be used to predict the properties of yet-to-be-synthesized derivatives, allowing for the prioritization of synthetic targets with the most promising profiles.

Conclusion

The theoretical investigation of 2-(trifluoromethyl)-4H-chromen-4-one derivatives is a powerful approach for elucidating their structure-property relationships and for guiding the design of new molecules with tailored functionalities. By combining robust computational methodologies with a clear understanding of the underlying chemical principles, researchers can significantly accelerate the discovery and development process. This guide has provided a comprehensive framework for conducting such studies, emphasizing the importance of a self-validating and iterative workflow that bridges the gap between theoretical prediction and experimental reality.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

-

ORCA - An ab initio, DFT and semiempirical electronic structure package , F. Neese, Wiley Interdisciplinary Reviews: Computational Molecular Science, 2012, 2, 73-78. [Link]

-

AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading , O. Trott and A. J. Olson, Journal of Computational Chemistry, 2010, 31, 455-461. [Link]

-

The Protein Data Bank , H. M. Berman et al., Nucleic Acids Research, 2000, 28, 235-242. [Link]

Methodological & Application

Application Notes and Protocols for the Derivatization of the 6-Amino Group on the Chromone Ring

Abstract

The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the diverse and potent pharmacological activities of its derivatives.[1][2] The 6-amino group on the chromone ring serves as a versatile synthetic handle, enabling extensive structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide provides an in-depth exploration of key synthetic strategies for the derivatization of 6-aminochromone, complete with detailed, field-tested protocols and the underlying chemical principles. Methodologies covered include N-acylation, N-sulfonylation, N-alkylation, reductive amination, and Buchwald-Hartwig amination, offering researchers a robust toolkit for generating diverse compound libraries aimed at drug discovery.

Introduction: The Significance of the 6-Aminochromone Scaffold

Chromones (4H-chromen-4-ones) and their derivatives are a class of heterocyclic compounds that are widely distributed in nature and have been the subject of intensive research. Their benzo-γ-pyrone skeleton is a key feature in numerous compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The strategic functionalization of the chromone core is a primary objective in medicinal chemistry to modulate biological activity, selectivity, and pharmacokinetic properties.

The amino group at the 6-position is particularly valuable. It acts as a potent nucleophile and a hydrogen bond donor, making it an ideal point for chemical diversification. By modifying this group, researchers can systematically alter the steric, electronic, and lipophilic properties of the molecule, which is a fundamental practice in the iterative process of drug design and optimization.[3] This document serves as a practical guide for researchers, providing both the rationale and step-by-step instructions for the most effective derivatization techniques.

Prerequisite: Synthesis of the 6-Aminochromone Core

The common precursor for these derivatizations, 6-amino-4H-chromen-4-one, is typically synthesized from a more readily available chromone precursor via a two-step nitration-reduction sequence. Understanding this initial synthesis is critical for any subsequent derivatization campaign.[4]

Caption: Workflow for the synthesis of the 6-aminochromone scaffold.

Protocol 2.1: Synthesis of 6-Amino-2-methyl-4H-chromen-4-one

-

Nitration: To a stirred solution of 2-methyl-4H-chromen-4-one (1 eq.) in concentrated sulfuric acid at 0°C, add a mixture of concentrated sulfuric acid and nitric acid dropwise. Maintain the temperature below 10°C. After the addition, allow the mixture to stir at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice, and collect the precipitated 6-nitro-2-methyl-4H-chromen-4-one by filtration.

-

Reduction: Suspend the 6-nitro derivative (1 eq.) in ethanol or concentrated hydrochloric acid. Add stannous chloride (SnCl₂) dihydrate (3-4 eq.) portion-wise. Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC). Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 6-amino-2-methyl-4H-chromen-4-one.[5]

Key Derivatization Strategies and Protocols

The nucleophilic nature of the 6-amino group allows for a variety of chemical transformations. The choice of method depends on the desired final structure, with each technique offering access to a different chemical space.

| Strategy | Functional Group Formed | Key Reagents | Primary Application |

| N-Acylation | Amide (-NHCOR) | Acyl chloride, Anhydride, Base | Introducing diverse side chains, peptidomimetics. |

| N-Sulfonylation | Sulfonamide (-NHSO₂R) | Sulfonyl chloride, Base | Modulating acidity, hydrogen bonding capabilities. |

| N-Alkylation | Secondary/Tertiary Amine | Alkyl halide, Base | Increasing basicity, altering lipophilicity. |

| Reductive Amination | Secondary/Tertiary Amine | Aldehyde/Ketone, Reducing Agent | Accessing a wide range of complex alkyl groups. |

| Buchwald-Hartwig Amination | N-Aryl Amine (-NHAr) | Aryl halide, Pd catalyst, Ligand | Creating biaryl amine structures for SAR studies. |

N-Acylation: Formation of Amides

N-acylation is one of the most fundamental and reliable methods for derivatizing primary amines.[6] The resulting amide bond is stable and plays a crucial role in the structure of many pharmaceuticals by acting as a hydrogen bond donor and acceptor. The reaction typically involves an acyl chloride or anhydride with a non-nucleophilic base to scavenge the acid byproduct.[7]

Caption: Step-wise process for the N-acylation of 6-aminochromone.

-

Materials:

-

6-Aminochromone derivative (1.0 eq.)

-

Acyl chloride or anhydride (1.1-1.2 eq.)

-

Triethylamine (TEA) or Pyridine (1.5-2.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the 6-aminochromone derivative in anhydrous DCM.

-

Add triethylamine and cool the solution to 0°C in an ice bath.

-

Slowly add the acylating agent (dissolved in a small amount of DCM) dropwise to the stirred solution.[7]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are a key functional group in medicinal chemistry, present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. They are chemically stable and their N-H proton is more acidic than that of amides, allowing for distinct hydrogen bonding interactions. The synthesis is analogous to N-acylation, typically using a sulfonyl chloride and a base.[8]

-

Materials:

-

6-Aminochromone derivative (1.0 eq.)

-

Arylsulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride) (1.1 eq.)

-

Pyridine (as both base and solvent) or TEA in DCM

-

1M Hydrochloric acid

-

-

Procedure:

-

Dissolve the 6-aminochromone derivative in pyridine at room temperature.

-

Add the arylsulfonyl chloride portion-wise while stirring. An exotherm may be observed.

-

Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC.

-

Pour the reaction mixture into ice-cold 1M HCl. A precipitate of the sulfonamide product should form.

-

Collect the solid by vacuum filtration, washing thoroughly with water to remove pyridine hydrochloride.

-

Dry the solid product. If necessary, purify further by recrystallization from a suitable solvent like ethanol.

-

N-Alkylation: Direct Alkylation Approaches

Direct N-alkylation with alkyl halides is a straightforward method to introduce simple alkyl groups. However, this method can suffer from a lack of selectivity, often leading to over-alkylation (formation of tertiary amines and even quaternary ammonium salts).[9] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

-

Materials:

-

6-Aminochromone derivative (1.0 eq.)

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0-1.1 eq.)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

-

Procedure:

-

Combine the 6-aminochromone derivative and potassium carbonate in anhydrous DMF.

-

Add the alkyl halide dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.[10]

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography, carefully separating mono- and di-alkylated products.

-

Reductive Amination: A Versatile C-N Bond Formation